N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 649748-27-6
VCID: VC16902444
InChI: InChI=1S/C13H16Cl2N2O3/c1-9(18)16-12(13(19)20)6-10-2-4-11(5-3-10)17(7-14)8-15/h2-5,12H,6-8H2,1H3,(H,16,18)(H,19,20)/t12-/m0/s1
SMILES:
Molecular Formula: C13H16Cl2N2O3
Molecular Weight: 319.18 g/mol

N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine

CAS No.: 649748-27-6

Cat. No.: VC16902444

Molecular Formula: C13H16Cl2N2O3

Molecular Weight: 319.18 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine - 649748-27-6

Specification

CAS No. 649748-27-6
Molecular Formula C13H16Cl2N2O3
Molecular Weight 319.18 g/mol
IUPAC Name (2S)-2-acetamido-3-[4-[bis(chloromethyl)amino]phenyl]propanoic acid
Standard InChI InChI=1S/C13H16Cl2N2O3/c1-9(18)16-12(13(19)20)6-10-2-4-11(5-3-10)17(7-14)8-15/h2-5,12H,6-8H2,1H3,(H,16,18)(H,19,20)/t12-/m0/s1
Standard InChI Key KAANCRMCHQNUAL-LBPRGKRZSA-N
Isomeric SMILES CC(=O)N[C@@H](CC1=CC=C(C=C1)N(CCl)CCl)C(=O)O
Canonical SMILES CC(=O)NC(CC1=CC=C(C=C1)N(CCl)CCl)C(=O)O

Introduction

Structural and Chemical Properties

N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine belongs to the class of alkylating agents, distinguished by its chloromethyl groups attached to the aromatic amino moiety. The acetyl group at the α-amino position improves metabolic stability by reducing enzymatic degradation, a modification critical for enhancing bioavailability in therapeutic contexts. The para-substituted bis(chloromethyl)amino group facilitates covalent bonding with nucleophilic sites in biomolecules, a hallmark of its mechanism.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₆Cl₂N₂O₃
Molecular Weight319.18 g/mol
CAS Registry Number649748-27-6
SolubilitySlightly soluble in aqueous acid, DMSO, methanol
StabilityMoisture-sensitive; requires storage at 2–8°C

Synthetic Methodologies

The synthesis of N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine involves multi-step organic transformations, emphasizing regioselective functionalization and stereochemical control.

Protection and Functionalization of 4-Amino-L-Phenylalanine

A common approach begins with protecting the α-amino and carboxyl groups of 4-amino-L-phenylalanine to prevent undesired side reactions. For instance, the carboxyl group may be esterified (e.g., methyl or ethyl ester), while the α-amino group is acetylated. Subsequent chloromethylation of the aromatic amino group is achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl₂ .

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate reaction kinetics. For example, a protected 4-amino-L-phenylalanine derivative reacts with bis(chloromethyl)amine under microwave conditions (100–150°C, 10–30 minutes), yielding the bis(chloromethyl)amino intermediate with >90% efficiency. This method reduces reaction times from hours to minutes compared to conventional heating.

Final Deprotection and Acetylation

After chloromethylation, the protecting groups are removed under mild acidic or basic conditions. The acetyl group is reintroduced via reaction with acetyl chloride or acetic anhydride, finalizing the synthesis. Purification via recrystallization or chromatography ensures high enantiomeric purity (>99%), critical for pharmacological applications .

Mechanism of Action

The compound’s therapeutic potential stems from its ability to alkylate DNA and proteins, disrupting cancer cell proliferation.

DNA Cross-Linking

The bis(chloromethyl)amino group undergoes hydrolysis in vivo to generate reactive carbonium ions, which form covalent bonds with guanine residues at the N7 position . This cross-linking disrupts DNA replication and transcription, triggering apoptosis in rapidly dividing cells .

Synergistic Effects in Combination Therapy

Preclinical studies suggest enhanced efficacy when combined with topoisomerase inhibitors or antimetabolites. For instance, co-administration with topotecan hydrochloride potentiates DNA damage by inhibiting repair mechanisms .

Applications in Oncology and Beyond

Anticancer Therapeutics

N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine is under investigation for treating hematologic malignancies and solid tumors. In vitro studies demonstrate IC₅₀ values in the low micromolar range against multiple myeloma and ovarian cancer cell lines.

Targeted Drug Delivery

Conjugation to monoclonal antibodies or nanoparticle carriers improves tumor specificity. For example, linkage to anti-CD38 antibodies enhances delivery to multiple myeloma cells, reducing off-target toxicity.

Comparative Analysis with Melphalan

Melphalan (4-[bis(2-chloroethyl)amino]-L-phenylalanine), a clinically approved alkylating agent, shares structural similarities but differs in key aspects:

Table 2: Comparison with Melphalan

FeatureN-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanineMelphalan
Chloroalkyl GroupsBis(chloromethyl)Bis(2-chloroethyl)
AcetylationYes (α-amino)No
SolubilityHigher in organic solventsLimited aqueous solubility
Metabolic StabilityEnhanced due to acetylationProne to enzymatic hydrolysis

Future Directions and Challenges

While promising, the compound’s clinical translation faces hurdles:

  • Toxicity Profile: Chloromethyl groups may increase off-target alkylation, risking secondary malignancies .

  • Synthetic Scalability: Microwave and ionic liquid methods require optimization for industrial-scale production.

Ongoing research focuses on prodrug strategies and covalent inhibitors targeting oncogenic proteins (e.g., KRAS mutants), broadening its therapeutic scope.

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